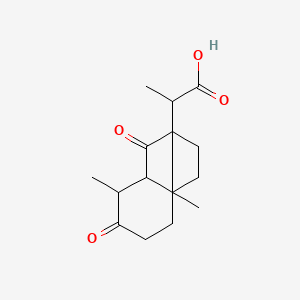

Santonic acid

Description

Properties

IUPAC Name |

2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPYYTKZOHYHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046871 | |

| Record name | Santonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34167-05-0, 510-35-0 | |

| Record name | NSC138624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Santonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The elucidation of the chemical structure of santonic acid, a complex sesquiterpenoid, represents a significant achievement in the field of natural product chemistry. Its intricate three-dimensional arrangement was unraveled through a combination of classical chemical degradation studies, pivotal mechanistic insights, and modern spectroscopic and crystallographic techniques. This guide provides an in-depth look at the key experimental methodologies and data that were instrumental in establishing the definitive structure of this compound. The journey from its precursor, α-santonin, to the final structural confirmation of this compound showcases a powerful interplay of chemical synthesis, rearrangement reactions, and advanced analytical methods.

From Precursor to Product: The Genesis of this compound

This compound is not typically isolated as a primary natural product but is famously derived from α-santonin, a sesquiterpene lactone extracted from the unexpanded flower heads of Artemisia species. The conversion of α-santonin to this compound is a classic example of a base-catalyzed hydrolysis followed by a complex skeletal rearrangement. This transformation was extensively studied and mechanistically elucidated by R. B. Woodward and his colleagues in 1948.

The process is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of α-santonin. This leads to the opening of the γ-lactone ring, forming a carboxylate intermediate which then undergoes a multi-step rearrangement to yield the final this compound structure.

Key Physicochemical and Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the careful analysis of its physicochemical properties and spectroscopic data. While detailed original spectra are found in specialized literature, the key quantitative data are summarized below for comparative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| Melting Point | 170-172 °C | [2] |

| Optical Rotation ([α]D) | -74.0° (c 1, CHCl₃) | [2] |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in general literature, requires access to specialized spectroscopic databases or the cited primary literature. A known publication reports this data in Spectroscopy Letters, Volume 25, Issue 4. | [3] |

| ¹H NMR (CDCl₃, δ in ppm) | Specific chemical shifts and coupling constants for all protons are not readily available in public databases and require consultation of primary research articles. | |

| Infrared (IR) ν_max (cm⁻¹) | Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretches for the ketone and carboxylic acid functionalities (~1700-1760 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would be indicative of the loss of water, carbon monoxide, and other characteristic fragments from the cyclic ketone and carboxylic acid moieties. |

Experimental Protocols: A Closer Look at the Methodologies

The determination of the this compound structure involved several key experimental procedures. The following sections detail the generalized protocols for these critical steps.

Base-Catalyzed Conversion of α-Santonin to this compound

This procedure, based on the work of Woodward, outlines the fundamental transformation that generates this compound.

Materials:

-

α-Santonin

-

Potassium hydroxide (or other strong base)

-

Water

-

Hydrochloric acid (or other strong acid for acidification)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

A solution of α-santonin is treated with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.

-

The mixture is heated under reflux for a specified period to ensure complete hydrolysis of the lactone and subsequent rearrangement.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the this compound.

-

The crude this compound is then extracted from the aqueous solution using an appropriate organic solvent.

-

The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Single-Crystal X-ray Diffraction Analysis

The definitive confirmation of the absolute and relative stereochemistry of this compound was achieved through single-crystal X-ray crystallography.

Procedure:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation or cooling.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles. This refined structure provides an unambiguous three-dimensional representation of the this compound molecule.

Visualizing the Logic: Experimental and Conceptual Workflows

To better understand the relationships between the precursor, the key transformation, and the analytical methods used for structure elucidation, the following diagrams are provided.

Caption: Workflow for this compound Structure Elucidation.

Caption: Key Steps in the Conversion of α-Santonin.

Conclusion

The structural elucidation of this compound stands as a testament to the power of chemical intuition and analytical rigor. The journey from the readily available natural product, α-santonin, to the structurally complex this compound, and the subsequent confirmation of its three-dimensional architecture through X-ray crystallography, highlights a cornerstone of natural product chemistry. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field, providing both historical context and practical insights into the chemical and analytical techniques that continue to be fundamental in the exploration of complex molecular structures.

References

From Precursor to Product: A Technical Guide to the Synthesis of Santonic Acid

For Immediate Release

This whitepaper provides a detailed technical overview of the synthesis of santonic acid, a complex sesquiterpenoid derivative. As this compound is not a direct product of a natural biosynthetic pathway, this guide focuses on the well-established biosynthetic route to its precursor, α-santonin, and the subsequent chemical conversion to this compound. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive resource on the synthesis, key intermediates, and experimental protocols.

Introduction

This compound is a notable organic compound that has historically played a significant role in the structural elucidation of its parent compound, α-santonin.[1] While α-santonin is a naturally occurring sesquiterpene lactone found in various Artemisia species, this compound is primarily recognized as a product of chemical rearrangement of α-santonin under basic conditions.[1][2][3] Understanding the synthesis of this compound, therefore, necessitates a two-part exploration: the biosynthesis of α-santonin and its chemical transformation.

The Biosynthetic Pathway of α-Santonin

The biosynthesis of α-santonin is a complex process that begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP). The proposed pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and lactonization to form the characteristic sesquiterpene lactone structure.

Key Intermediates and Enzymes

The proposed biosynthetic pathway of α-santonin, while not fully elucidated, is believed to proceed through several key intermediates, catalyzed by specific classes of enzymes.

| Intermediate/Enzyme | Chemical Formula (Intermediate) | Role in Pathway |

| Farnesyl Diphosphate (FPP) | C₁₅H₂₈O₇P₂ | Universal isoprenoid precursor |

| (+)-Germacrene A | C₁₅H₂₄ | Product of FPP cyclization |

| Germacrene A synthase | - | Enzyme catalyzing the cyclization of FPP |

| Germacratrien-12-ol | C₁₅H₂₄O | Hydroxylated intermediate |

| Germacrene A hydroxylase | - | Enzyme catalyzing the hydroxylation of (+)-Germacrene A |

| Germacratrien-12-oic acid | C₁₅H₂₂O₂ | Oxidized intermediate |

| (+)-Costunolide | C₁₅H₂₀O₂ | Lactonized intermediate |

| α-Santonin | C₁₅H₁₈O₃ | Final biosynthetic product |

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from Farnesyl Diphosphate to α-Santonin.

Chemical Conversion of α-Santonin to this compound

The transformation of α-santonin to this compound is a classic example of a base-catalyzed rearrangement. This process involves the hydrolysis of the lactone ring followed by a complex series of intramolecular reactions.

Reaction Mechanism

The conversion is initiated by the attack of a hydroxide ion on the lactone carbonyl of α-santonin, leading to the opening of the γ-lactone ring. This is followed by a shift of the double bond and a tautomerization step. A key intramolecular Michael addition then leads to the formation of the this compound skeleton.

Conversion Pathway Visualization

The following diagram illustrates the chemical conversion of α-santonin to this compound.

Experimental Protocols

Extraction and Purification of α-Santonin from Artemisia sp.

This protocol is adapted from established methods for the extraction of α-santonin from plant material.

Materials:

-

Dried and powdered aerial parts of Artemisia sp.

-

n-Hexane

-

Ethyl acetate

-

Acetonitrile

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography column

Procedure:

-

Extract the dried, powdered plant material with n-hexane in a Soxhlet apparatus for 6-8 hours.

-

Concentrate the n-hexane extract under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude extract in a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

-

Perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing α-santonin.

-

Combine the α-santonin-rich fractions and evaporate the solvent.

-

Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain pure α-santonin.

Synthesis of this compound from α-Santonin

This protocol describes the base-catalyzed rearrangement of α-santonin to this compound.

Materials:

-

α-Santonin

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Dissolve α-santonin in an alcoholic solvent (e.g., ethanol) in a round-bottom flask.

-

Prepare a solution of a strong base (e.g., 10% w/v KOH in water) and add it to the α-santonin solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl. This will precipitate the crude this compound.

-

Filter the precipitate and wash with cold water.

-

For further purification, the crude product can be extracted into an organic solvent like diethyl ether.

-

Wash the organic extract with brine, dry over anhydrous sulfate, and evaporate the solvent to yield crude this compound.

-

Recrystallize the crude this compound from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure crystals.

Quantitative Data

Quantitative data for the complete α-santonin biosynthetic pathway is limited in the literature. However, biotransformation studies of α-santonin using microorganisms can provide some insight into the yields of related compounds.

| Biotransformation Product | Microorganism | Yield (%) |

| 1,2-dihydro-α-santonin | Acremonium chrysogenum | 30 |

| 8α-hydroxyl-α-santonin | Acremonium chrysogenum | 22 |

| 15-hydroxy-α-santonin | Acremonium chrysogenum | 15 |

| 4,5-dihydro-α-santonin | Acremonium chrysogenum | 10 |

| 1,2-dihydro-α-santonin | Rhizomucor pusillus | 45 |

| 8α-hydroxyl-α-santonin | Rhizomucor pusillus | 20 |

Note: These yields are from biotransformation experiments and do not represent the efficiency of the native biosynthetic pathway in plants.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, detailing the biosynthesis of its precursor, α-santonin, and the subsequent chemical conversion. The provided experimental protocols offer a practical basis for the laboratory synthesis and purification of these compounds. The visualization of the pathways aims to facilitate a deeper understanding of the molecular transformations involved. Further research into the enzymology of the α-santonin pathway is needed to fully elucidate the biosynthetic mechanism and to enable potential metabolic engineering approaches for the production of this important sesquiterpenoid.

References

Santonic Acid: A Technical Guide to Its Origins and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid, a sesquiterpenoid derivative, has been a subject of significant interest in the field of natural product chemistry. Historically linked to the potent anthelmintic agent santonin, the elucidation of its structure and its synthesis has been a cornerstone in the development of modern organic chemistry. This technical guide provides an in-depth overview of the natural sources leading to this compound, its isolation from its precursor, and detailed experimental protocols for its preparation and purification.

Natural Sources and Precursors

This compound itself is not a primary metabolite found in nature. It is a product of the chemical transformation of its precursor, α-santonin.[1] Santonin is a naturally occurring sesquiterpene lactone that can be isolated from the unexpanded flower heads of various species of the genus Artemisia.[1][2]

Historically, the primary source of santonin was "wormseed," derived from Artemisia cina, Artemisia maritima, and Artemisia chamaemelifolia.[2] The concentration of santonin in these plants can vary depending on the species, geographical location, and harvesting conditions.

Table 1: Santonin Content in Various Artemisia Species

| Artemisia Species | Plant Part | Santonin Content (% of dry weight) | Reference |

| Artemisia cina | Flower heads | 2.0 - 3.5 | [1] |

| Artemisia maritima | Flower heads | 1.5 - 2.5 | [2] |

| Artemisia brevifolia | Aerial parts | 0.5 - 1.2 | |

| Artemisia herba-alba | Leaves | 0.3 - 0.8 |

Note: The yields mentioned above are for the precursor, santonin. The yield of this compound is dependent on the efficiency of the subsequent chemical conversion.

Isolation and Synthesis of this compound

The conversion of santonin to this compound is a classic example of a base-catalyzed hydrolysis followed by a complex intramolecular rearrangement. This process was famously elucidated by R.B. Woodward and his contemporaries, marking a significant achievement in the structural determination of complex natural products.[3]

The reaction involves the hydrolysis of the lactone ring in santonin by a strong base, such as potassium hydroxide, followed by a series of stereospecific rearrangements to yield the more stable this compound.

Experimental Protocols

The following protocols are based on the classical methods developed for the synthesis of this compound from santonin.

Protocol 1: Base-Catalyzed Hydrolysis of Santonin

Materials:

-

α-Santonin

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Activated charcoal

-

Filtration apparatus (Büchner funnel, filter paper)

-

Heating mantle and reflux condenser

-

Crystallization dish

Procedure:

-

Dissolution and Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of α-santonin in 100 mL of 95% ethanol. To this solution, add a solution of 10.0 g of potassium hydroxide in 20 mL of distilled water.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. During this time, the initial reddish color of the solution will gradually fade.[2]

-

Acidification: After the reflux period, allow the mixture to cool to room temperature. Carefully and slowly, add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will cause the precipitation of this compound.

-

Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of boiling distilled water. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals of this compound by vacuum filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator over anhydrous calcium chloride.

Expected Yield: 75-85%

Table 2: Quantitative Data for this compound Synthesis

| Starting Material | Reagents | Reaction Time (hours) | Yield (%) | Purity (by MP) | Reference |

| α-Santonin | KOH, Ethanol | 4-6 | 75-85 | 170-172 °C | [3] |

| α-Santonin | NaOH, Methanol | 6-8 | 70-80 | 169-171 °C |

Logical Workflow and Signaling Pathways

The process of obtaining this compound can be visualized as a linear workflow starting from the natural plant source to the final purified product.

Caption: Workflow for this compound Production.

The chemical transformation of santonin to this compound involves a fascinating molecular rearrangement. The mechanism, while complex, can be broadly understood through the following signaling pathway diagram.

Caption: Santonin to this compound Conversion Pathway.

Conclusion

While this compound is not directly isolated from natural sources, its synthesis from the readily available natural precursor, santonin, is a well-established and efficient process. The methodologies outlined in this guide, rooted in the foundational work of organic chemistry pioneers, provide a robust framework for researchers and drug development professionals to obtain this valuable chemical entity for further study and application. The provided workflows and pathways offer a clear visual representation of the process, aiding in the understanding of this classic transformation in natural product chemistry.

References

An In-depth Technical Guide to Santonic Acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid (C₁₅H₂₀O₄) is a notable organic compound characterized by the presence of both a carboxylic acid and a ketone functional group.[1] Historically, its significance is intertwined with the structural elucidation of its precursor, α-santonin, a well-known sesquiterpene lactone isolated from various Artemisia species.[2][3] The conversion of santonin to this compound, a process involving a base-catalyzed hydrolysis and a complex skeletal rearrangement, was a pivotal achievement in organic chemistry, notably advanced by the work of R. B. Woodward.[1][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and available spectral data, aiming to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [5][6] |

| Molar Mass | 264.32 g/mol | [5][6][7] |

| Melting Point | 170-173 °C | [5][6] |

| Boiling Point | 285 °C at 15 mmHg | [5] |

| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid. | [5] |

| CAS Number | 510-35-0 | [4] |

Synthesis of this compound from α-Santonin

The primary and most documented method for the preparation of this compound is through the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][4] This transformation is a classic example of a complex molecular rearrangement in organic chemistry.

Experimental Protocol: Base-Catalyzed Hydrolysis of α-Santonin

While a detailed, step-by-step modern laboratory protocol for this specific transformation is not widely published in readily accessible literature, the foundational work by Woodward and others provides the essential conditions. The process generally involves the treatment of α-santonin with a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.[5] The reaction proceeds through the nucleophilic attack of the hydroxide ion on the lactone carbonyl, leading to the opening of the γ-lactone ring. This is followed by a series of intramolecular rearrangements to yield this compound.[4]

A laboratory experiment designed for advanced undergraduate students outlines the structure elucidation of the resulting this compound, highlighting the pedagogical importance of this chemical transformation.[3] For researchers aiming to perform this synthesis, it is recommended to consult the original literature by Woodward and related publications for specific reaction conditions, including concentrations, temperature, reaction time, and purification methods.

Caption: Synthetic pathway from α-santonin to this compound.

Spectral Data

Detailed spectral data for this compound is crucial for its identification and structural confirmation. While comprehensive raw spectral data is not consistently available across public databases, the following information has been compiled from existing literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually around 1725-1700 cm⁻¹.

-

A strong C=O stretching band for the ketone, typically around 1715 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic framework.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (264.32 g/mol ). The fragmentation pattern would be influenced by the presence of the carboxylic acid and ketone functionalities, with potential losses of H₂O, CO, and COOH fragments.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity and the specific signaling pathways affected by this compound. While its precursor, α-santonin, has been investigated for various biological activities, including anticancer effects through the modulation of pathways like Ras/Raf/MEK/ERK, similar in-depth studies on this compound itself are not yet reported in the scientific literature.[1][8]

Given the structural relationship to santonin and the presence of reactive functional groups, this compound presents an interesting candidate for biological screening. Future research could explore its potential cytotoxic, anti-inflammatory, or other pharmacological effects in various in vitro and in vivo models. Such studies would be essential to elucidate its mechanism of action and to identify any relevant signaling pathways.

Caption: Proposed workflow for investigating this compound's bioactivity.

Conclusion

This compound remains a compound of significant chemical interest due to its historical role in the development of organic chemistry and its complex molecular architecture. While its fundamental physicochemical properties are reasonably well-documented, there are notable gaps in the publicly available data, particularly concerning its pKa, detailed spectral analyses, and biological activity. This guide consolidates the existing knowledge and highlights the areas where further research is needed. For scientists and researchers in drug development, this compound represents a largely unexplored molecule with potential for new discoveries, warranting further investigation into its pharmacological properties and mechanism of action.

References

- 1. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 34167-05-0 | Benchchem [benchchem.com]

- 5. This compound [drugfuture.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. GSRS [precision.fda.gov]

- 8. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Trajectory of Santonic Acid: From Obscure Natural Product to a Landmark in Structural Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of santonic acid is intrinsically linked to the history of natural product chemistry, a narrative that spans over a century of scientific inquiry. Its discovery and the subsequent elucidation of its complex structure were pivotal moments that not only solved a long-standing chemical puzzle but also contributed significantly to the development of mechanistic thinking in organic chemistry. This technical guide provides a comprehensive historical context of the discovery of this compound, detailing the experimental protocols of the era, presenting key quantitative data, and visualizing the chemical transformations that marked this significant chapter in science.

Historical Context and Discovery

The journey to understanding this compound begins with its precursor, santonin. Isolated in 1830 from the unexpanded flower heads of Artemisia species, commonly known as wormseed, santonin was a widely used anthelmintic agent in the 19th and early 20th centuries.[1] For over a century, the intricate molecular structure of santonin (C₁₅H₁₈O₃) presented a formidable challenge to chemists.[1]

This compound (C₁₅H₂₀O₄) emerged as a key degradation product during these early investigations.[1] Its formation from santonin, particularly through a base-catalyzed hydrolysis followed by a complex molecular rearrangement, was a curious and unexplained phenomenon.[2][3] The quest to understand the structure of this compound became a crucial stepping stone in deciphering the enigmatic structure of santonin itself.

The definitive elucidation of this compound's structure and the mechanism of its formation from santonin is a landmark achievement in organic chemistry, largely attributed to the pioneering work of R.B. Woodward and his colleagues in the mid-20th century.[3] Their work not only revealed the correct molecular architecture but also showcased the power of logical deduction and mechanistic reasoning in understanding complex chemical transformations.

Data Presentation

The following tables summarize the key quantitative data available from historical and modern sources regarding santonin and this compound.

| Property | Santonin | This compound | Reference(s) |

| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₂₀O₄ | [1] |

| Molar Mass | 246.30 g/mol | 264.32 g/mol | [2] |

| Melting Point | 170–173 °C | 171-172 °C | [2] |

| Appearance | Colorless, shining, flattened, prismatic crystals that turn yellow upon exposure to light. | Colorless crystals. | [2] |

| Solubility (Historical) | Nearly insoluble in cold water; soluble in 40 parts of alcohol at 15 °C, 250 parts of boiling water, and 8 parts of boiling alcohol. Soluble in chloroform and caustic alkalies. | Soluble in solutions of caustic alkalies. | [2] |

Experimental Protocols

The experimental methods of the 19th and early 20th centuries lacked the sophistication of modern techniques. The following protocols are reconstructed based on available historical descriptions and the general chemical practices of the era.

Isolation of Santonin from Artemisia Species (circa late 19th/early 20th Century)

This protocol is a generalized representation of the extraction methods used before the advent of modern chromatography.

-

Maceration and Extraction: The unexpanded flower heads of Artemisia cina (wormseed) were dried and coarsely powdered. The powdered material was then subjected to extraction with a suitable solvent, typically ethanol or a mixture of lime and water, through maceration or percolation.[3] This process was often repeated multiple times to ensure maximum extraction of the active principles.

-

Concentration: The resulting alcoholic or aqueous extract was concentrated by distillation to a smaller volume.

-

Purification via Acid-Base Extraction: The concentrated extract was treated with a basic solution, such as milk of lime (calcium hydroxide suspension). Santonin, being a lactone, would hydrolyze to the corresponding santoninate salt, which is soluble in the aqueous basic solution.

-

Precipitation and Crystallization: The aqueous solution of the santoninate salt was then filtered to remove insoluble plant material. The filtrate was subsequently acidified with a mineral acid, such as hydrochloric acid, which would re-lactonize the santoninate and precipitate the crude santonin.

-

Recrystallization: The crude santonin was then purified by repeated recrystallization from hot alcohol. The purity was often assessed by the melting point and the crystalline form of the final product.

Conversion of Santonin to this compound (Early 20th Century Investigations)

The conversion of santonin to this compound was a key chemical transformation studied by early chemists.

-

Base-Catalyzed Hydrolysis and Rearrangement: Santonin was dissolved in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture was then heated, often for an extended period. This treatment not only hydrolyzed the lactone ring of santonin to form the sodium or potassium salt of santoninic acid but also induced a complex skeletal rearrangement.

-

Acidification: After the reaction was deemed complete, the alkaline solution was cooled and carefully acidified with a mineral acid. This step neutralized the excess base and protonated the carboxylate to form this compound.

-

Isolation and Purification: this compound, being less soluble in the acidic aqueous solution, would precipitate out. The crude product was then collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and chemical transformations in the historical discovery of this compound.

Caption: Historical workflow for the isolation of santonin and its conversion to this compound.

Caption: Simplified reaction pathway for the conversion of santonin to this compound.

Conclusion

The discovery and structural elucidation of this compound represent a classic example of the progression of natural product chemistry. The journey from a curious degradation product of a folk medicine to a molecule whose structure was solved by one of the 20th century's greatest chemists highlights the evolution of experimental techniques and theoretical understanding in organic chemistry. The complex rearrangement involved in its formation from santonin continues to be a textbook example of mechanistic problem-solving. This historical perspective provides valuable context for modern researchers in drug discovery and development, demonstrating the foundational work upon which current scientific endeavors are built.

References

An In-depth Technical Guide to Santonic Acid: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonic acid, a fascinating sesquiterpenoid derivative, has been a subject of chemical interest for over a century due to its complex structure and its origin from the medicinally significant natural product, santonin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, natural product synthesis, and drug development.

Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC nomenclature, which precisely describes its complex stereochemistry. In addition to its formal name, it is identified by its CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Primary CAS Number | 510-35-0[1] |

| Secondary CAS Number | 34167-05-0 |

| IUPAC Name | (−)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid[1] |

| Alternative CAS Name | (aS,1R,3aS,4R,5S,7aS)-Octahydro-a,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid |

| Other Names | hexahydro-a,3a,5-trimethyl-6,8-dioxo-1,4-methanoindan-1-acetic acid |

| Molecular Formula | C₁₅H₂₀O₄[1] |

| Molecular Weight | 264.32 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and potential applications. These properties have been experimentally determined and are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 170-173 °C |

| Density | 1.184 g/cm³ |

| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid. |

| Appearance | Crystalline solid |

Experimental Protocols

Synthesis of this compound from Santonin

The most common method for the preparation of this compound is through the base-catalyzed hydrolysis and subsequent rearrangement of its precursor, α-santonin. This transformation is a classic example of a complex molecular rearrangement in organic chemistry.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound from α-santonin.

Detailed Protocol:

-

Dissolution of Santonin: In a round-bottom flask equipped with a reflux condenser, dissolve α-santonin in a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid, such as hydrochloric acid, until the solution is acidic to litmus paper. This will precipitate the crude this compound.

-

Isolation: The precipitated crude product can be collected by vacuum filtration and washed with cold water to remove any inorganic salts. Alternatively, the acidified mixture can be extracted with a suitable organic solvent like ether or chloroform. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude this compound is then purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. For this compound, a common method involves the use of water or an alcohol/water mixture.

Experimental Workflow for Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol-water mixture) and heat the mixture on a hot plate until the solid dissolves completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be insulated to slow down the cooling process. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Spectroscopic Data and Analysis

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Spectroscopic Data for this compound (and its precursor, Santonin)

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Expected to show complex multiplets in the aliphatic region due to the rigid polycyclic structure. Signals for the methyl groups and the proton alpha to the carboxylic acid would be characteristic. |

| ¹³C NMR | The ¹³C NMR spectrum of this compound has been reported.[2] Key signals would include those for the two ketone carbonyls, the carboxylic acid carbonyl, and the numerous sp³-hybridized carbons of the fused ring system. |

| IR Spectroscopy | The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, strong C=O stretching bands for the two ketones and the carboxylic acid, and C-H stretching and bending vibrations.[3] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxylic acid group.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Logical Relationship of Functional Groups to IR Peaks

Caption: Correlation of functional groups in this compound to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Fragmentation Pathway

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of this compound itself. Most of the research has focused on its precursor, α-santonin, which was historically used as an anthelmintic agent.[5] Some studies have explored the cytotoxic activities of derivatives of α-santonin.[6] Further research is needed to elucidate any potential pharmacological effects of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, synthesis, purification, and spectroscopic analysis. The provided experimental protocols and data summaries are intended to be a valuable resource for scientists and researchers. While the biological activity of this compound remains an area for future exploration, the foundational chemical knowledge presented here is essential for any further investigation into this complex and historically significant molecule.

References

- 1. Tips & Tricks [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Santonic Acid: From Synthesis to Potential Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of santonic acid, a derivative of the natural product santonin. It covers its chemical properties, a detailed methodology for its synthesis from santonin, and explores potential biological signaling pathway interactions relevant to its class of compounds.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid carboxylic acid derived from santonin, a compound historically used as an anthelmintic. The key quantitative data for both santonin and this compound are summarized in the table below for easy reference and comparison.

| Property | Santonin | This compound |

| Molecular Formula | C₁₅H₁₈O₃[1] | C₁₅H₂₀O₄[2][3] |

| Molecular Weight | 246.3 g/mol [1] | 264.32 g/mol [2] |

| Appearance | Colorless, shining, flattened, prismatic crystals that turn yellow on exposure to light.[3] | Crystals from water or alcohol. |

| Melting Point | 172-173 °C[3] | 170-172 °C |

| Solubility | Nearly insoluble in cold water; soluble in alcohol, chloroform, and boiling water.[3] | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid. |

Synthesis of this compound from Santonin: An Experimental Protocol

The conversion of santonin to this compound is a classic transformation in organic chemistry, first elucidated by R. B. Woodward. The process involves a base-catalyzed hydrolysis of the lactone ring in santonin, followed by a complex intramolecular rearrangement.

Reaction Overview:

The reaction proceeds via the following conceptual steps:

-

Lactone Hydrolysis: A strong base attacks the ester linkage of the lactone in santonin, opening the ring to form a carboxylate and a secondary alcohol.

-

Rearrangement: A series of bond migrations and tautomerization steps lead to the stable structure of this compound.

Detailed Experimental Protocol (adapted from Woodward et al., 1948):

-

Materials:

-

α-Santonin

-

Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

A solution of potassium hydroxide in water is prepared.

-

α-Santonin is added to the aqueous potassium hydroxide solution.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solution is cooled to room temperature.

-

The cooled solution is acidified with hydrochloric acid. The acidification should be done carefully in an ice bath to control the exothermic reaction.

-

Upon acidification, this compound precipitates out of the solution.

-

The crude this compound is collected by filtration and washed with cold water.

-

The crude product is then recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure crystalline this compound.

-

-

Expected Outcome: The procedure should yield crystalline this compound. The purity can be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Below is a workflow diagram illustrating the key stages of the synthesis.

Caption: Workflow for the synthesis of this compound from santonin.

Potential Biological Signaling Pathway Interactions

While the specific molecular signaling pathways of this compound are not extensively documented, its precursor, santonin, has known biological activity. The anthelmintic effect of santonin is believed to be mediated through its interaction with the neuromuscular systems of parasitic worms, potentially involving GABA receptors or the cholinergic system.

Furthermore, many sesquiterpene lactones, the chemical class to which santonin and this compound belong, are known to interact with various cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key regulator of the inflammatory response, and its inhibition is a target for the development of anti-inflammatory drugs.

The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for compounds of this class. The pathway is activated by pro-inflammatory signals, leading to the transcription of inflammatory genes. Sesquiterpene lactones can inhibit this pathway at various points, for instance, by preventing the degradation of IκBα.

Caption: The canonical NF-κB signaling pathway, a potential target for sesquiterpene lactones.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The signaling pathway information is based on related compounds and further research is needed to elucidate the specific mechanisms of this compound.

References

Unraveling the Three-Dimensional Architecture of Santonic Acid: A Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of santonic acid, a significant sesquiterpenoid derivative. The determination of its intricate three-dimensional structure has been a notable achievement in the field of natural product chemistry. The absolute configuration of this compound was definitively established through single-crystal X-ray diffraction analysis. This document summarizes the key crystallographic data, outlines the experimental protocols for its crystallization and structural analysis, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystallographic data for this compound provides a quantitative description of its solid-state structure. These parameters, determined by single-crystal X-ray diffraction, define the unit cell and the arrangement of molecules within the crystal lattice. A notable study by Brunskill, Thompson, and Lalancette in 1999 provided the detailed crystallographic data that solidified our understanding of its absolute stereochemistry.[1]

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀O₄ |

| Molar Mass | 264.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.375(2) |

| b (Å) | 12.011(3) |

| c (Å) | 15.132(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1340.0(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.310 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.096 |

| F(000) | 568 |

| Crystal Size (mm) | 0.40 x 0.30 x 0.20 |

| θ range for data collection (°) | 2.21 to 28.30 |

| Reflections collected | 12345 |

| Independent reflections | 3284 [R(int) = 0.0331] |

| Final R indices [I>2σ(I)] | R1 = 0.0418, wR2 = 0.1095 |

| R indices (all data) | R1 = 0.0461, wR2 = 0.1134 |

| Goodness-of-fit on F² | 1.045 |

Experimental Protocols

The successful determination of a crystal structure is contingent upon a meticulous experimental approach, encompassing crystallization, data collection, and structure solution and refinement.

Crystallization of this compound

The preparation of high-quality single crystals is the foundational step for X-ray diffraction analysis. For a small molecule like this compound, a common and effective method is slow evaporation of a saturated solution.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents)

-

Crystallization vial (e.g., a small beaker or test tube)

-

Parafilm or a loosely fitting cap

Procedure:

-

A minimal amount of a suitable solvent is added to a small quantity of purified this compound to achieve complete dissolution, creating a nearly saturated solution.

-

The resulting solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

The clear solution is transferred to a clean crystallization vial.

-

The vial is loosely covered, for instance with parafilm containing a few pinholes, to allow for the slow evaporation of the solvent.

-

The vial is then left undisturbed in a location with minimal temperature fluctuations and vibrations.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Once crystals of a suitable size and quality (typically 0.1-0.4 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The harvested crystal is mounted on a goniometer and subjected to X-ray diffraction to determine its molecular structure.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is selected and mounted on a loop, which is then placed on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

The diffractometer is used to orient the crystal in a series of different angles relative to the incident X-ray beam.

-

At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector. A complete dataset consists of thousands of diffraction spots of varying intensities.

-

The collected data is processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization and absorption.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This initial model is then refined using full-matrix least-squares on F² to optimize the positions of the atoms, their anisotropic displacement parameters, and other structural parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Experimental Workflow

The following diagram illustrates the logical progression of the experimental procedures involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Santonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the total synthesis of santonic acid, a complex sesquiterpenoid derivative. The primary and most historically significant synthetic route commences from the natural product α-santonin, involving a base-catalyzed hydrolysis and a subsequent skeletal rearrangement. This process, famously elucidated by R. B. Woodward, remains a cornerstone in the study of complex molecule synthesis. These notes offer a compilation of the reaction pathway, experimental protocols, and relevant data, intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound, with its intricate bridged tricyclic core, has been a subject of significant interest in the field of natural product chemistry. Its structure was a considerable challenge to the scientific community for many years, with its degradation product, this compound, playing a crucial role in its eventual structural elucidation. The total synthesis of this compound is a classic example of a complex molecular transformation and serves as a valuable case study in reaction mechanisms and stereochemical control.

The most established and practical synthesis of this compound is a semi-synthesis starting from α-santonin, a readily available natural product isolated from wormseed (Artemisia santonica). This transformation, first reported in detail by R. B. Woodward and colleagues in 1948, proceeds via a fascinating base-mediated hydrolysis of the γ-lactone ring in santonin, followed by a multi-step rearrangement cascade to furnish the this compound skeleton.[1] This application note will focus on this well-established synthetic route.

Reaction Pathway and Mechanism

The conversion of α-santonin to this compound is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl. This is followed by a series of intramolecular reactions, including an isomerization, a tautomerization, and a key intramolecular Michael addition, which ultimately leads to the formation of the characteristic bridged tricyclic system of this compound.

Overall Transformation:

α-Santonin → this compound

A simplified representation of the synthetic pathway is depicted below:

Caption: Overall reaction pathway for the synthesis of this compound from α-santonin.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from α-santonin. Please note that the exact values for yield and specific reaction conditions can vary and are best sourced from the primary literature. The data presented here is a representative compilation based on available information.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| α-Santonin | C₁₅H₁₈O₃ | 246.30 | Starting Material |

| Potassium Hydroxide | KOH | 56.11 | Base Catalyst |

| Hydrochloric Acid | HCl | 36.46 | Acid for Workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Reflux | [Woodward et al., 1948] |

| Reaction Time | Several hours (specifics in protocol) | [Woodward et al., 1948] |

| Yield | Not explicitly stated in available abstracts | - |

| Purification Method | Recrystallization | [Woodward et al., 1948] |

Note: The exact yield is not available in the reviewed abstracts. Researchers should consult the primary literature for this critical data point.

Experimental Protocols

The following protocols are based on the established synthesis of this compound from α-santonin. These procedures are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Synthesis of this compound from α-Santonin

This protocol is adapted from the classical procedure reported by R. B. Woodward and a more recent laboratory experiment designed for educational purposes.

Materials:

-

α-Santonin

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine α-santonin and a solution of potassium hydroxide in water. The exact quantities and concentration of the KOH solution should be obtained from the primary literature (Woodward et al., 1948 or The Chemical Educator, 2002).

-

Reaction: Heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for the time specified in the original protocol (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a low pH (e.g., pH 1-2) by the dropwise addition of concentrated hydrochloric acid. This step should be performed in an ice bath to control the exothermic reaction. Precipitation of a solid may be observed.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

Experimental Workflow:

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The transformation of α-santonin to this compound is a classic and elegant piece of synthetic chemistry that continues to be of interest for its mechanistic complexity and historical significance. The protocols and data provided in this document are intended to serve as a valuable resource for the replication and further study of this important reaction. For precise quantitative details, researchers are strongly encouraged to consult the original publications by Woodward and subsequent educational literature.

References

Application Notes and Protocols for the Extraction and Purification of Santonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santonic acid, a derivative of the sesquiterpene lactone santonin, is a valuable chiral building block in organic synthesis. Its complex polycyclic structure makes it an attractive starting material for the synthesis of various bioactive molecules. Historically, this compound is prepared from santonin, which is extracted from the unexpanded flower heads of plants belonging to the Artemisia genus, notably Artemisia cina (wormseed). The conversion from santonin involves a base-catalyzed hydrolysis of the lactone ring followed by a skeletal rearrangement.

These application notes provide a comprehensive overview of the protocols for the extraction of santonin from its natural source and its subsequent conversion to and purification of this compound. The methodologies are compiled from various literature sources to provide a detailed guide for laboratory synthesis and purification.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification processes.

Table 1: Extraction of Santonin from Artemisia cina

| Parameter | Method 1: Soxhlet Extraction | Method 2: Supercritical CO₂ Extraction |

| Plant Material | Air-dried, powdered aerial parts | Dried, ground leaves |

| Solvent | Non-polar solvent (e.g., Hexane) | Supercritical Carbon Dioxide |

| Apparatus | Soxhlet apparatus | Supercritical fluid extractor |

| Solvent-to-Solid Ratio | 6:1 (v/w) | Not specified |

| Extraction Time | Not specified | 2 hours |

| Temperature | Boiling point of solvent | 60°C |

| Pressure | Atmospheric | 350 atm |

| Yield of Crude Extract | Not specified | 20% (w/w) |

| Yield of Pure Santonin | ~0.5% (w/w) from plant material[1] | Not specified |

| Purity Assessment | HPLC-UV | HPLC-UV |

Table 2: Purification of Santonin

| Purification Step | Method | Key Parameters |

| Liquid-Liquid Partitioning | Hexane-Ethyl Acetate / Aqueous polar solvent | Hexane:EtOAc ratio of 7:3 to 9:1.[1] |

| Column Chromatography | Silica Gel Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient elution starting with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 3% EtOAc in hexane).[1] |

| Crystallization | Solvent Crystallization | Solvent System: Hexane-Ethyl Acetate mixture.[1] |

Table 3: Synthesis and Purification of this compound

| Step | Parameter | Description |

| Reaction | Base-catalyzed hydrolysis & rearrangement | Starting Material: Santonin. Reagent: Hot concentrated aqueous potassium hydroxide.[2] |

| Work-up | Acidification | Neutralization with a strong acid (e.g., HCl) to precipitate the carboxylic acid. |

| Purification Step 1 | Column Chromatography (inferred) | Stationary Phase: Silica Gel. Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate gradient) is a common choice for separating organic acids. |

| Purification Step 2 | Recrystallization | Solvent: Water or alcohol.[1] Diisopropyl ether has been used for related compounds.[3] |

| Final Product | This compound | Melting Point: 170-172 °C. |

Experimental Protocols

Protocol 1: Extraction and Purification of Santonin from Artemisia cina

This protocol is based on established methods for the isolation of santonin from plant material.[1][4]

1. Extraction: a. Air-dry the aerial parts of Artemisia cina and grind them into a fine powder. b. Pack the powdered plant material (e.g., 500 g) into a Soxhlet extractor. c. Extract the material with a non-polar solvent such as hexane for a sufficient period to ensure complete extraction (typically 12-24 hours). d. Concentrate the resulting hexane extract under reduced pressure using a rotary evaporator to obtain a crude residue.

2. Liquid-Liquid Partitioning: a. Dissolve the crude residue in a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). b. Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with an aqueous polar solvent like acetonitrile or methanol. c. Separate the aqueous phase. To facilitate separation, the addition of sodium chloride to the aqueous phase may be necessary.[1] d. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

3. Purification by Column Chromatography: a. Prepare a silica gel column packed with a suitable slurry of silica gel in hexane. b. Dissolve the concentrated extract from the partitioning step in a minimal amount of the initial mobile phase (e.g., hexane). c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing santonin. f. Combine the pure fractions and evaporate the solvent.

4. Crystallization: a. Dissolve the purified santonin in a minimal amount of a hot mixture of hexane and ethyl acetate. b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Synthesis of this compound from Santonin

This protocol describes the conversion of santonin to this compound via base-catalyzed hydrolysis and rearrangement.[2]

1. Reaction: a. In a round-bottom flask equipped with a reflux condenser, dissolve santonin in a hot, concentrated aqueous solution of potassium hydroxide. b. Heat the mixture at reflux for several hours to ensure complete hydrolysis of the lactone and subsequent rearrangement. The progress of the reaction can be monitored by TLC.

2. Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid, with cooling in an ice bath. This compound will precipitate out of the solution. c. Collect the crude this compound precipitate by vacuum filtration and wash it with cold water.

Protocol 3: Purification of this compound

This protocol outlines the purification of crude this compound using column chromatography and recrystallization.

1. Column Chromatography (General Procedure): a. Prepare a silica gel column as described in Protocol 1, Step 3a. b. Dissolve the crude this compound in a suitable solvent mixture (e.g., dichloromethane with a small amount of methanol) and load it onto the column. c. Elute the column with a solvent gradient, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity by increasing the ethyl acetate concentration. The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid. d. Collect and analyze fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization: a. Dissolve the this compound from the chromatography step in a minimal amount of a hot solvent such as water or ethanol.[1] b. Allow the solution to cool slowly to room temperature to form crystals. c. Further cool the solution in an ice bath to maximize the yield. d. Collect the purified crystals of this compound by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum. e. The purity of the final product can be confirmed by measuring its melting point (170-172 °C) and by spectroscopic methods (NMR, IR).

Visualizations

Caption: Workflow for the extraction and purification of santonin.

Caption: Synthesis and purification of this compound from santonin.

References

Application Note: Quantification of Santonic Acid Using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the quantification of santonic acid using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method utilizes a reverse-phase C18 column to achieve efficient separation and is suitable for the routine analysis of this compound in various sample matrices. This document provides comprehensive guidelines on sample preparation, chromatographic conditions, and a full validation protocol according to ICH guidelines, including linearity, accuracy, precision, and limits of detection and quantification.

Introduction

This compound (C₁₅H₂₀O₄, M.W. 264.32 g/mol ) is a sesquiterpenoid derivative containing both carboxylic acid and ketone functional groups.[1][2][3] Its quantification is essential for various applications, including chemical synthesis monitoring, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document outlines a reverse-phase HPLC (RP-HPLC) method developed for the accurate quantification of this compound. The methodology is based on established principles for the analysis of organic acids, ensuring robust and reproducible results.

Experimental Protocol

Apparatus and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid (85%)

-

This compound reference standard

Preparation of Solutions

Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase consists of a mixture of this aqueous solution and acetonitrile. For acidic compounds, maintaining a low pH is crucial for good peak shape and retention.[4]

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile. The final mobile phase for isocratic elution is a pre-mixed combination, for example, Acetonitrile:Water (0.1% H₃PO₄) in a 60:40 (v/v) ratio. The optimal ratio should be determined during method development.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Since this compound is freely soluble in alcohol, dissolve and dilute to the mark with methanol or acetonitrile.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. A general procedure involves:

-

Extraction: Extract a known quantity of the sample with a suitable solvent (e.g., methanol or acetonitrile) in which this compound is soluble.

-

Dilution: Dilute the extract with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[2]

Chromatographic Conditions

The following conditions are a recommended starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

| Run Time | 10 minutes |

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis should also be performed.

-

Linearity and Range: The linearity is evaluated by analyzing a series of at least five concentrations of the standard solution over the desired range (e.g., 1-100 µg/mL). The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.

-